molecular formula C22H16N4O4 B2759452 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide CAS No. 906149-80-2

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2759452
CAS No.: 906149-80-2
M. Wt: 400.394
InChI Key: SXQNNUGLDFRUTD-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is a synthetic small molecule characterized by a quinazolinone core fused with a phenyl ring and a 4-nitrobenzamide substituent. The quinazolinone moiety is a heterocyclic scaffold known for diverse pharmacological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c1-14-23-20-5-3-2-4-19(20)22(28)25(14)17-12-8-16(9-13-17)24-21(27)15-6-10-18(11-7-15)26(29)30/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQNNUGLDFRUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide typically involves the reaction of 2-methyl-4-oxoquinazoline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various chemical reactions involving quinazoline derivatives. The synthesis typically includes the reaction of anthranilic acid with phenyl isothiocyanate, leading to the formation of intermediates that eventually yield the target compound. The structure is characterized by a quinazoline moiety linked to a nitrobenzamide group, which enhances its biological activity.

Chemical Structure:

  • Molecular Formula: C18H16N4O3
  • Molecular Weight: 336.35 g/mol
  • IUPAC Name: N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide

The compound exhibits various biological activities that make it a candidate for further research in medicinal applications:

1. Anticancer Properties:
Research indicates that derivatives of quinazoline compounds possess anticancer properties. This compound has shown potential in inhibiting tumor growth in vitro and in vivo. Its mechanism may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

2. Antimicrobial Activity:
Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The presence of the nitro group is often associated with increased antibacterial activity, making this compound a potential candidate for developing new antibiotics.

3. Neuroprotective Effects:
The neuroprotective capabilities of quinazoline derivatives have been explored, indicating that they may help mitigate oxidative stress and neuronal damage. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

Several studies have documented the effects of quinazoline derivatives similar to this compound:

StudyObjectiveFindings
Nguyen et al. (2019) Synthesis of quinazoline derivativesDemonstrated the synthesis pathway and highlighted the biological activity of related compounds.
Al-Majidi & Al-Khuzaie (2015) Characterization of quinazoline derivativesProvided insights into the structural properties and potential applications in drug design.
Recent Pharmacological StudiesEvaluation of anticancer effectsReported significant inhibition of cancer cell lines, suggesting further investigation into therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide involves the inhibition of specific enzymes and molecular pathways:

Comparison with Similar Compounds

Structural Analogs

Core Heterocycle Variations

  • Quinazolinone Derivatives: N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide (CAS 899969-23-4): Shares the quinazolinone core but introduces a chlorine substituent on the phenyl ring, increasing molecular weight (434.83 g/mol vs. N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide: Replaces the quinazolinone with a sulfonamide-linked fluorophenyl group, demonstrating how core modifications influence electronic properties and target selectivity .
  • Imidazolidinone Derivatives: N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide: Features an imidazolidinone-thioxo core instead of quinazolinone, resulting in distinct hydrogen-bonding capabilities (evidenced by NH peaks at 12.40–10.10 ppm in ¹H NMR) .

Substituent Variations

  • N-(3-chlorophenethyl)-4-nitrobenzamide: Lacks the quinazolinone system but retains the 4-nitrobenzamide group, serving as a neurokinin-2 antagonist precursor. The chlorophenethyl group enhances lipophilicity, critical for blood-brain barrier penetration .
  • N-[4-(acetylamino)phenyl]-4-nitrobenzamide (E04): A diarylamide urea transport inhibitor (IC₅₀ = 5.37 mmol/L), highlighting the pharmacological relevance of the 4-nitrobenzamide motif .
Physical and Spectroscopic Properties
Compound Name Melting Point (°C) Key ¹H NMR Signals (ppm) IR Stretching (cm⁻¹) Reference
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide Not reported Not available in evidence Not available -
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide 244–245 NH: 12.40, 11.91; ArH: 8.36–7.64 Likely C=O (~1700), NO₂ (~1520)
N-(3-chlorophenethyl)-4-nitrobenzamide Not reported ArH: 8.36–7.27; CH₂: 3.02–2.95 C=O (~1680), NO₂ (~1530)
N-[4-(acetylamino)phenyl]-4-nitrobenzamide (E04) Not reported Acetamide NH: ~10.0; ArH: 8.20–7.50 C=O (~1660), NO₂ (~1540)

Notes:

  • The target compound’s lack of reported spectroscopic data limits direct comparisons, but analogs suggest characteristic NO₂ (1520–1540 cm⁻¹) and C=O (1660–1700 cm⁻¹) IR stretches.
  • Imidazolidinone derivatives exhibit broader NH signals due to hydrogen bonding, unlike the quinazolinone-based compounds .

Biological Activity

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone moiety, which is known for its diverse pharmacological activities. The structural formula can be represented as follows:

C18H16N4O3\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{3}

This structure allows for interactions with various biological targets, contributing to its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, nitrobenzamide derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses .
  • Antimicrobial Activity : Nitro-containing compounds are often recognized for their antimicrobial properties. They can undergo reduction to form reactive intermediates that bind covalently to DNA, leading to cell death . This mechanism is crucial in the development of antibiotics.
  • Anti-inflammatory Effects : The presence of the nitro group can enhance anti-inflammatory activity by modulating pathways associated with inflammation, such as the NF-kB signaling pathway . This suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various microorganisms ,
Anti-inflammatoryInhibits iNOS and COX-2 ,
AntitumorPotential cytotoxic effects on cancer cells ,
Enzyme InhibitionModulates activity of key metabolic enzymes

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of quinazolinone, including those with nitro substituents, exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
  • Antimicrobial Studies : Research indicated that compounds similar to this compound displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
  • Inflammatory Response Modulation : In vivo studies showed that the compound reduced levels of pro-inflammatory cytokines in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .

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